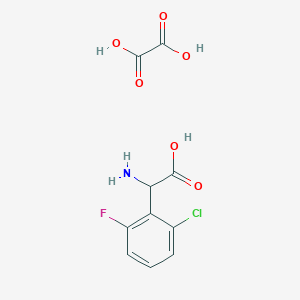
(2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride typically involves the stereoselective reduction of suitable precursors. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. For instance, the reduction of a corresponding keto acid or ester using a chiral reducing agent can yield the target compound with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often employs large-scale stereoselective synthesis techniques. These methods may involve the use of biocatalysts or chiral auxiliaries to ensure the production of the desired enantiomer. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pressure, and pH conditions.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
(2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- (2R,3S)-3-Phenylisoserine hydrochloride
- (2S,3R)-3-Methylpiperidine-2-carboxylic acid hydrochloride
- (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid hydrochloride
Comparison: Compared to these similar compounds, (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the resulting biological activity. Its methyl group at the 3-position provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
123811-77-8 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(2R,3S)-3-methylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1 |
InChI Key |
ZRDPTHZAEZSISM-RIHPBJNCSA-N |
SMILES |
CC1CCCNC1C(=O)O.Cl |
Isomeric SMILES |
C[C@H]1CCCN[C@H]1C(=O)O.Cl |
Canonical SMILES |
CC1CCCNC1C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B3432970.png)


![2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate](/img/structure/B3432995.png)
![2-Cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3433020.png)







![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3433076.png)
